Tamarixone

Description

Significance of Natural Products as Chemical Probes and Therapeutic Leads

Natural products, derived from a myriad of biological sources including plants, fungi, and marine organisms, have historically served as invaluable chemical probes and therapeutic leads . Their inherent structural diversity, often resulting from unique biosynthetic pathways, provides a rich scaffold for drug discovery and development . Many established pharmaceuticals owe their origins to natural products, highlighting their continued importance in modern medicine . These compounds are extensively studied for their potential as antitumor, antimicrobial, antiviral, and immunopotentiating agents, among other biological actions . The exploration of natural products remains a vital strategy for identifying novel bioactive molecules that can address various health challenges .

Classification and Structural Features of Tamarixone within the Terpenoid Class

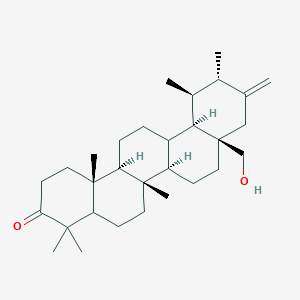

This compound is classified as a triterpenoid (B12794562), a large and diverse group of naturally occurring organic chemicals. Terpenoids are broadly defined as modified terpenes, characterized by the presence of additional functional groups, typically oxygen, and are derived from five-carbon isoprene (B109036) (C5H8) units . Triterpenoids specifically are composed of six isoprene units, resulting in a molecular formula of C30H48, although triterpenoids often possess the molecular formula C30H48O2, indicating the presence of two oxygen atoms . They are considered one of the largest classes of plant secondary metabolites, with numerous distinct structures identified .

The molecular formula of this compound is C30H48O2, which firmly places it within the triterpenoid class . Triterpenes, the hydrocarbon precursors to triterpenoids, exist in a wide variety of structures, with nearly 200 different skeletons identified, predominantly featuring pentacyclic (five-ring) structures . While the precise skeletal type of this compound (e.g., oleanane, ursane, friedelane, taraxasterane) is not explicitly detailed in general public domain search results, its C30H48O2 formula confirms its triterpenoid nature, implying a complex polycyclic structure with oxygen-containing functional groups.

Historical Context of this compound Isolation and Early Academic Investigations

This compound has been isolated from various species of the Tamarix genus, notably from Tamarix chinensis . The bark and twigs of Tamarix chinensis are known to contain this compound, and traditional uses of this plant, such as for treating the common cold, suggest an early awareness of its chemical constituents and their potential biological relevance . Early academic investigations into this compound involved its isolation and basic physicochemical characterization. It has been reported as a white crystalline powder with a melting point ranging from 238 to 240°C when anhydrous ethanol (B145695) is used as a solvent . The identification of this compound in Tamarix species, alongside other triterpenoids like ursolic acid and tamarixol, signifies the ongoing interest in the phytochemistry of this genus .

Detailed Research Findings

Research into this compound, as part of broader investigations into Tamarix species, indicates its presence alongside other biologically active compounds. The consistent isolation of this compound from Tamarix chinensis and other Tamarix species underscores its significance as a characteristic metabolite of this genus . The initial characterization of this compound as a white crystalline powder with a specific melting point provides fundamental data for its identification and purity assessment in research settings .

While specific detailed research findings on its unique biological activities are not extensively detailed in the provided search results, its classification as a triterpenoid places it within a class known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic activities . For instance, other triterpenoids isolated from Tamarix hispida have shown high α-glycosidase enzyme inhibitory activity, suggesting a potential area for further investigation into this compound's biological profile .

Structure

2D Structure

3D Structure

Properties

CAS No. |

119708-40-6 |

|---|---|

Molecular Formula |

C30H48O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-1,2,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydropicen-3-one |

InChI |

InChI=1S/C30H48O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-24,26,31H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,26-,28+,29+,30+/m1/s1 |

InChI Key |

SKTKWKQBCTYFMA-LOMYOCKRSA-N |

SMILES |

CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |

Isomeric SMILES |

C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)CO)C |

Canonical SMILES |

CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |

Synonyms |

tamarixone |

Origin of Product |

United States |

Advanced Methodologies for Tamarixone Isolation and Purification

Chromatographic Separation Techniques for Tamarixone Purification

Medium Pressure Liquid Chromatography (MPLC) and Preparative Thin Layer Chromatography (PTLC) Applications

The isolation and purification of natural compounds like this compound frequently employ a suite of advanced chromatographic methodologies, including Medium Pressure Liquid Chromatography (MPLC) and Preparative Thin Layer Chromatography (PTLC). These techniques are crucial for separating target compounds from complex crude extracts.

Medium Pressure Liquid Chromatography (MPLC) Applications MPLC is a versatile chromatographic technique that operates at pressures typically up to 3,500 psi (24 MPa) or 20 bar, bridging the gap between traditional low-pressure column chromatography and high-performance liquid chromatography (HPLC). This pressure range allows for the use of higher resolution chromatography media, often with particle sizes ranging from 5 to 15 µm, or more commonly 15 to 40 µm for mid-sized therapeutic purifications. MPLC systems offer advantages such as high resolution, automation capabilities, and the ability to perform various types of chromatography, including ion exchange and size exclusion separations.

In the context of natural product isolation, MPLC is frequently utilized for the initial enrichment and fractionation of crude plant extracts. It serves as an effective pretreatment step, capable of eliminating polymers and sugars, thereby extending the lifespan of subsequent high-pressure columns used for further purification. For instance, "low, medium pressure liquid phase preparation" has been mentioned in the context of isolating this compound, indicating its utility in the purification workflow for this compound. MPLC can facilitate complex gradient elutions, making it suitable for separating compounds with varying polarities.

Preparative Thin Layer Chromatography (PTLC) Applications Preparative Thin Layer Chromatography (PTLC) is a widely used technique for the purification and isolation of analytes from complex mixtures, particularly on a smaller scale (e.g., less than 50 mg). PTLC plates typically feature thicker adsorbent layers (≥ 0.5 mm, often 0.5 mm, 1 mm, or 2 mm) compared to analytical TLC plates, and are commonly made with silica (B1680970) gel 60 as the stationary phase on glass backings.

The process of PTLC involves applying the crude mixture as a narrow band or streak onto the preparative plate. The plate is then developed in a sealed chamber with a suitable mobile phase, which is selected based on the compound's solubility and its differential affinity for the stationary and mobile phases, often optimized through prior analytical TLC experiments. After development, the separated compounds can be visualized (e.g., under UV light if the compound absorbs UV radiation), and the corresponding bands of silica containing the target compound are carefully scraped off. The compound is then eluted from the silica gel using an appropriate solvent, such as ethyl acetate, to obtain the purified substance. PTLC offers a cost-effective and visually straightforward method for isolating compounds, making it a valuable tool in the natural product chemistry laboratory.

While general applications of MPLC and PTLC in natural product isolation are well-documented, specific detailed research findings or explicit data tables outlining the precise MPLC or PTLC parameters (e.g., specific column dimensions, mobile phase compositions, flow rates, or yields) exclusively for the isolation of this compound were not found in the provided search results. However, the mention of "medium pressure liquid phase preparation" in relation to this compound confirms its application in the compound's isolation.

Comprehensive Spectroscopic and Computational Approaches for Tamarixone Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Hyphenated Techniques (e.g., LC-MS, LC-NMR-MS, LC-HRMS-SPE-NMR)

Hyphenated techniques combine two or more analytical methods, typically a separation technique with a detection technique, to enhance analytical capabilities and provide comprehensive information for complex samples . In natural product research, these techniques are crucial for the rapid detection, dereplication, and structural elucidation of compounds, especially when dealing with complex mixtures or unstable compounds .

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples liquid chromatography (LC), which separates components in a mixture, with mass spectrometry (MS), which identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns . LC-MS is widely used for identifying compounds and assessing purity, particularly in environmental analysis and drug discovery . Its high sensitivity makes it more extensively used than LC-NMR for certain applications . For terpenoids, LC-MS provides crucial molecular weight information and characteristic fragmentation patterns that can indicate the presence of specific structural motifs .

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR integrates HPLC with NMR spectroscopy, allowing for real-time structural elucidation of compounds as they elute from the chromatographic column . This technique is particularly valuable for complex natural products, as it provides detailed structural information (e.g., chemical shifts, coupling constants) directly from separated components . LC-NMR-MS systems further combine these powerful techniques, offering both molecular weight and detailed structural data in a single analytical run, which is highly beneficial for characterizing unknown compounds in complex mixtures .

LC-HRMS-SPE-NMR: More advanced hyphenated setups, such as LC-HRMS-SPE-NMR (Liquid Chromatography-High-Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance), offer even greater power. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining elemental composition. Solid-phase extraction (SPE) can be used to concentrate analytes before NMR analysis, addressing sensitivity challenges, especially with low-concentration samples . This comprehensive approach allows for the separation, accurate mass determination, and detailed structural characterization of even minor components in highly complex natural extracts.

Ancillary Spectroscopic Methods for Structural Confirmation

Beyond hyphenated techniques, traditional spectroscopic methods play a fundamental role in confirming the proposed structures of natural products like Tamarixone by providing complementary information about functional groups and electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing insights into the electronic transitions within molecules . This technique is particularly useful for detecting conjugated systems and chromophores . For terpenoids, UV-Vis spectra can indicate the presence of conjugated double bonds or other unsaturated functionalities, which are common structural features in many terpenoid skeletons . For instance, the presence of terpenoids can be indicated by absorption bands around 372 nm .

While specific UV-Vis absorption data for this compound were not found in the provided literature, the general application for terpenoids suggests that its UV-Vis spectrum would be analyzed for characteristic absorption maxima (λmax) that correlate with its chromophoric groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations . Each chemical bond absorbs IR light at characteristic frequencies, creating a unique "fingerprint" spectrum for a molecule .

For terpenoids, IR spectroscopy is invaluable for confirming the presence of key functional groups such as hydroxyl (-OH) groups (typically around 3400 cm⁻¹), carbonyl (C=O) groups (e.g., esters around 1737 cm⁻¹ or ketones around 1689 cm⁻¹), and carbon-carbon double bonds (C=C) (e.g., around 1632 cm⁻¹) . Methyl and methylene (B1212753) stretching vibrations are also typically observed in the 2864-2933 cm⁻¹ range . These characteristic absorption bands provide direct evidence for the presence and nature of various functionalities within the this compound structure.

Computational Chemistry in Aid of Structure Elucidation

Computational chemistry has become an indispensable tool in modern structural elucidation, particularly for complex natural products with multiple stereocenters where experimental data alone may not be sufficient for unambiguous assignment.

Density Functional Theory (DFT) Calculations for Chemical Shift Prediction

Density Functional Theory (DFT) calculations are a powerful theoretical approach used to predict various molecular properties, including Nuclear Magnetic Resonance (NMR) chemical shifts . By computing theoretical NMR spectra for candidate structures, these predictions can be compared with experimental NMR data to identify the most plausible structure . This approach is particularly effective in aiding organic structural assignment and has been shown to enhance the robustness of structure selection .

DFT calculations can be used to predict both ¹H and ¹³C chemical shifts with high accuracy, comparable to experimental values . This is crucial when distinguishing between closely related isomers or confirming the assignment of specific atoms within a complex molecular framework . While computationally demanding, advancements in machine learning protocols are making these predictions faster and more accessible .

Computer-Assisted Structure Elucidation (CASE) for Relative and Absolute Configuration

Computer-Assisted Structure Elucidation (CASE) systems are software tools that assist chemists in determining molecular structures from experimental spectroscopic data, primarily NMR data . CASE programs take experimental NMR chemical shifts and correlation tables (e.g., from COSY and HMBC spectra) as input to generate a set of possible molecular structures consistent with the data .

One of the significant challenges in natural product chemistry is the determination of relative and absolute configurations, especially for molecules with multiple chiral centers . Relative configuration describes the spatial arrangement of atoms or groups within a molecule relative to each other (e.g., cis or trans, erythro or threo), while absolute configuration defines the precise 3D arrangement of substituents at each stereogenic center (e.g., R or S) .

CASE, often combined with DFT calculations, is instrumental in solving these stereochemical problems . By comparing predicted NMR chemical shifts and coupling constants for different stereoisomers with experimental data, researchers can confidently assign the relative and, in some cases, absolute configurations of complex molecules like this compound . This integrated approach significantly reduces the time and resources required for structural elucidation compared to traditional methods.

Biosynthetic Pathways and Enzymatic Mechanisms of Tamarixone Production

Isoprenoid Pathway Precursors and Their Integration in Tamarixone Biosynthesis

All isoprenoids, including triterpenoids, originate from two five-carbon (C5) precursor molecules: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) . These precursors are synthesized via two distinct pathways in nature:

Mevalonate (B85504) (MVA) Pathway: Predominant in the cytosol of eukaryotes (including plants) and some bacteria, this pathway initiates with acetyl-CoA as the starting substrate .

Methylerythritol 4-phosphate (MEP) Pathway: Operating in the plastids of plants and most bacteria, this pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates .

For triterpenoids, the mevalonate (MVA) pathway is the primary source of IPP and DMAPP . Through a series of condensation reactions, these C5 units are sequentially elongated:

One molecule of IPP condenses with one molecule of DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP).

GPP then condenses with another IPP unit to yield the C15 precursor, farnesyl pyrophosphate (FPP).

For triterpenoids (C30), two molecules of FPP undergo a head-to-head condensation, catalyzed by squalene (B77637) synthase (SQS), to form squalene .

Squalene is a key intermediate in the biosynthesis of triterpenoids and sterols. It is subsequently epoxidized by squalene epoxidase (SQLE) to form 2,3-oxidosqualene (B107256) . This 2,3-oxidosqualene serves as the direct precursor for the diverse array of triterpenoid (B12794562) skeletons, including that of this compound, through a cyclization process .

The integration of these precursors into this compound biosynthesis follows this general triterpenoid pathway. The specific structural features of this compound (C30H48O2) indicate its origin from the cyclization of squalene, followed by subsequent modifications.

Identification and Characterization of Key Biosynthetic Enzymes

The enzymatic machinery involved in triterpenoid biosynthesis is complex, involving several classes of enzymes. While specific enzymes directly responsible for each step in this compound's unique structure have not been fully characterized in available literature, the general enzymatic cascade for triterpenoids is well-understood:

MVA Pathway Enzymes: Key enzymes in the MVA pathway include HMG-CoA reductase (HMGR), mevalonate kinase (MK), phosphomevalonate kinase (PMK), mevalonate pyrophosphate decarboxylase (MDC), and isopentenyl pyrophosphate isomerase (IPPI). These enzymes facilitate the conversion of acetyl-CoA into IPP and DMAPP .

Prenyltransferases: Farnesyl pyrophosphate synthase (FPPS) catalyzes the formation of FPP from IPP and DMAPP .

Squalene Synthase (SQS): This enzyme catalyzes the crucial head-to-head condensation of two FPP molecules to form squalene .

Squalene Epoxidase (SQLE): SQLE oxidizes squalene to 2,3-oxidosqualene, preparing it for cyclization .

Oxidosqualene Cyclases (OSCs): These are pivotal enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid scaffolds . The diversity of triterpenoid structures arises significantly from the distinct cyclization patterns mediated by different OSCs . Examples include β-amyrin synthase, lupeol (B1675499) synthase, and cycloartenol (B190886) synthase, each producing a specific triterpenoid backbone .

Tailoring Enzymes: Following the initial cyclization, the triterpenoid skeleton undergoes further modifications by a diverse array of enzymes, including:

Cytochrome P450 Monooxygenases (CYPs): These enzymes introduce hydroxyl groups and other oxygen functionalities at specific positions on the triterpenoid skeleton, greatly contributing to structural diversity .

UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties, forming triterpenoid saponins (B1172615) .

Other modifying enzymes such as methyltransferases and acyltransferases can also contribute to the final structure .

The specific OSC and subsequent tailoring enzymes responsible for the unique cyclization and modification steps leading to this compound's final structure (C30H48O2) would need to be identified through targeted biochemical and genetic studies.

Genetic and Metabolic Engineering Strategies for Elucidating Biosynthetic Routes

Genetic and metabolic engineering approaches have been instrumental in elucidating and manipulating the biosynthesis of various natural products, including triterpenoids . These strategies can be applied to understand and potentially enhance this compound production:

Transcriptomics and Metabolomics: Comparative transcriptome analysis, often coupled with metabolomics, can identify candidate genes involved in secondary metabolite biosynthesis by correlating gene expression levels with metabolite accumulation . This approach has been used to identify genes related to triterpenoid biosynthesis in various plants .

Homology-Based Gene Discovery: Genes encoding enzymes for known triterpenoid biosynthesis steps (e.g., OSCs, P450s) can be identified in plant genomes (like Tamarix chinensis) through homology searches .

Heterologous Expression: Expressing candidate genes in well-characterized microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica) or plant systems (Nicotiana benthamiana) allows for the functional characterization of enzymes and the reconstruction of biosynthetic pathways . This is particularly useful for elucidating the roles of specific OSCs and tailoring enzymes .

Pathway Engineering: Strategies involve overexpression of rate-limiting enzymes in the MVA pathway (e.g., HMGR, SQS) to increase precursor supply, or knockout of competing pathways to redirect metabolic flux towards the target triterpenoid . For instance, engineering peroxisomal squalene biosynthesis has been shown to significantly increase squalene levels .

CRISPR/Cas9 Technology: This precise genome editing tool can be used for targeted gene knockouts or insertions to confirm gene function or to optimize metabolic pathways for enhanced production .

While specific engineering efforts for this compound are not widely documented, these general strategies provide a roadmap for future research aiming to understand and manipulate its biosynthesis.

Comparative Analysis of this compound Biosynthesis with Related Terpenoids

This compound, as a triterpenoid, shares the common biosynthetic origin with a vast array of other C30 compounds, all stemming from the cyclization of 2,3-oxidosqualene . The core commonality lies in the MVA pathway for IPP and DMAPP synthesis, and the subsequent formation of FPP and squalene .

The divergence in triterpenoid structures, including the formation of this compound, primarily occurs at two key stages:

Oxidosqualene Cyclase (OSC) Activity: Different OSCs catalyze the cyclization of 2,3-oxidosqualene into distinct triterpenoid skeletons . For example, β-amyrin synthase produces β-amyrin (an oleanane-type triterpenoid), lupeol synthase produces lupeol (a lupane-type triterpenoid), and cycloartenol synthase produces cycloartenol (a precursor to phytosterols) . This compound's specific structure would be dictated by the particular OSC responsible for its initial cyclization from 2,3-oxidosqualene.

Post-Cyclization Modifications: The initial triterpenoid scaffolds are then extensively modified by tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) . These enzymes introduce hydroxylations, oxidations, glycosylations, and other functional groups that define the final chemical identity and biological activity of each triterpenoid . The unique arrangement of oxygen atoms and other functional groups in this compound would be a result of the specific activities of these modifying enzymes.

Comparative genomic and transcriptomic analyses have revealed the expansion and diversification of OSC and CYP gene families in plants, contributing to the rich diversity of triterpenoids . While this compound's exact position within this diverse family of triterpenoids requires more specific characterization of its biosynthetic enzymes, its C30 structure places it firmly within the realm of compounds derived from the MVA pathway and squalene cyclization, distinguishing it from terpenoids originating from the MEP pathway (e.g., monoterpenoids, diterpenoids) .

Chemical Synthesis and Derivatization Strategies for Tamarixone and Analogues

Total Synthesis Approaches to the Tamarixone Core Structure

Total synthesis involves the complete chemical construction of a complex molecule from simpler, commercially available starting materials. For natural products like this compound, which often possess intricate stereochemistry and multiple functional groups, total synthesis is a formidable task requiring sophisticated synthetic methodologies .

While specific total synthesis routes for the this compound core structure are not extensively documented in the current literature, a hypothetical approach would typically involve:

Retrosynthetic Analysis: Breaking down the complex this compound structure into simpler, achievable precursors. This often identifies key disconnections and functional group transformations.

Stereocontrol: Implementing highly stereoselective reactions to establish the correct absolute and relative configurations of chiral centers, which are crucial for the biological activity and structural integrity of natural products.

Functional Group Compatibility: Devising synthetic sequences that allow for the selective manipulation of specific functional groups while protecting others that might interfere with the desired reactions.

The absence of detailed total synthesis reports for this compound suggests either that the compound's structure presents unique synthetic challenges that are yet to be overcome efficiently, or that research efforts have primarily focused on its isolation and biological evaluation rather than its de novo chemical construction.

Semisynthesis of this compound Derivatives from Isolated Natural Precursors

Semisynthesis, or partial chemical synthesis, is a strategy that utilizes complex chemical compounds isolated from natural sources as starting materials to produce novel compounds . This approach is particularly advantageous for natural products that are challenging to synthesize entirely from simple precursors but can be isolated in sufficient quantities from their natural sources. Given that this compound is found in Tamarix chinensis, semisynthesis would be a logical pathway for obtaining this compound derivatives if suitable natural precursors could be isolated .

The process typically involves:

Isolation of Precursors: Extracting and purifying this compound or structurally related compounds from Tamarix species. Research has focused on isolating terpenoids from Tamarix species, indicating the potential for identifying such precursors .

Advantages: Semisynthesis often requires fewer chemical steps than total synthesis, potentially leading to more cost-effective production and easier scalability, especially for high molecular weight or structurally complex natural products .

As with total synthesis, specific semisynthetic routes for this compound derivatives are not widely detailed in the available literature. However, the principle remains a viable avenue for exploring the chemical space around the this compound core.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of natural products are crucial for understanding structure-activity relationships (SARs) and for developing compounds with optimized properties. Analogues are created by making targeted modifications to the parent compound's structure .

For this compound, the design of analogues would involve:

Structural Simplification: Reducing the complexity of the molecule while retaining key pharmacophores.

Functional Group Variation: Introducing or modifying functional groups (e.g., hydroxyls, carbonyls, alkyl chains) to alter physicochemical properties such as polarity, hydrogen bonding capacity, or steric bulk.

Scaffold Hopping: Replacing parts of the this compound core with different chemical scaffolds that might mimic its essential features.

Isosteric Replacement: Substituting atoms or groups with others that have similar electronic or steric properties.

The synthesis of these analogues would employ a range of standard organic reactions, carefully chosen for their selectivity and efficiency. The aim is to create a library of compounds that can be evaluated for desired characteristics, even in the absence of specific published data for this compound analogues.

Reaction Pathways and Methodologies for Chemical Modifications

Chemical modifications of natural products are performed to enhance their properties, explore their biological mechanisms, or attach them to other molecules. These methodologies are broadly applicable to a wide range of organic compounds, including complex natural products like this compound .

Common reaction pathways and methodologies for chemical modifications include:

Esterification and Etherification: Modifying hydroxyl groups to esters or ethers can alter solubility, stability, and bioavailability.

Oxidation and Reduction: Introducing or removing oxygen atoms or changing the oxidation state of carbon centers can significantly impact a molecule's reactivity and biological profile.

Amidation: Forming amide bonds, particularly if the molecule contains carboxylic acid or amine functionalities, can introduce new structural motifs and alter interactions.

Glycosylation: Attaching sugar moieties to the core structure can influence solubility, targeting, and metabolic stability.

Halogenation: Introducing halogen atoms can affect electronic properties, lipophilicity, and binding interactions.

Click Chemistry: Modern synthetic methodologies like click chemistry (e.g., azide-alkyne cycloaddition) offer efficient and highly selective ways to conjugate this compound or its derivatives with other molecules, such as fluorescent tags or biomolecules.

The choice of specific reaction pathways depends heavily on the precise structure of this compound and the desired modification. Careful selection of reagents, solvents, temperature, and catalysts is essential to achieve high yields and selectivity, especially in molecules with multiple reactive sites. Protecting group chemistry is often indispensable to ensure that reactions occur only at the intended positions.

In Vitro and Preclinical Mechanistic Studies of Tamarixone S Biological Activities

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Tamarixone

Defining Structural Features Essential for Tamarixone's Bioactivity

Defining the essential structural features for a compound's bioactivity involves identifying the pharmacophore – the critical arrangement of atoms or functional groups responsible for binding to a biological target and eliciting a specific response. For a natural product like this compound, which belongs to the terpenoid class, its inherent three-dimensional structure and specific functional groups would dictate its interactions with biological macromolecules.

Computational Modeling and In Silico Approaches in SAR/QSAR Development

Computational modeling and in silico approaches are indispensable tools in modern SAR/QSAR development, enabling the prediction of biological activity based on chemical structures and reducing the need for extensive experimental testing. These methods leverage algorithms to identify connections between a compound's chemical structure and its biological properties.

Key in silico techniques that would be employed in the SAR/QSAR analysis of this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor protein, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. For this compound, molecular docking could help elucidate its potential target proteins and the nature of its interactions.

QSAR Modeling: QSAR models are mathematical expressions that correlate a set of molecular descriptors (physicochemical properties or structural features) with a compound's biological activity. These models can be regression-based (for continuous activity values) or classification-based (for categorical activity). The development of QSAR models for this compound would involve:

Descriptor Calculation: Computing various molecular descriptors that quantify structural and physicochemical properties.

Statistical Analysis: Employing statistical methods (e.g., multiple linear regression, machine learning algorithms) to build predictive models.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a compound-protein complex over time, offering a more realistic view of their interactions and stability.

While specific computational studies on this compound are not detailed in the available information, these methods would be crucial for understanding its mechanism of action and for designing more potent or selective derivatives.

Correlation of Physicochemical Descriptors with Biological Potency

The correlation of physicochemical descriptors with biological potency is a cornerstone of QSAR analysis, as these properties significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological activity. Common physicochemical descriptors include:

Lipophilicity (LogP/LogD): This descriptor quantifies a compound's preference for a lipid environment (like cell membranes) over an aqueous environment. It is crucial for predicting membrane permeability and solubility. A higher LogP generally indicates greater lipophilicity. For ionizable compounds, LogD (distribution coefficient) at a specific pH is more relevant than LogP.

Polar Surface Area (PSA/TPSA): PSA represents the surface area contributed by polar atoms (oxygen, nitrogen, and their attached hydrogens) and is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower PSA is often associated with better membrane permeability.

Molecular Weight (MW): Generally, smaller molecules tend to cross membranes more easily, and compounds with MW > 500 often show reduced permeability and bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These describe the hydrogen bonding potential of a molecule, which is critical for interactions with biological targets and for solubility and permeability.

In a QSAR study of this compound, these descriptors would be calculated for a series of this compound derivatives, and their values would be statistically correlated with observed biological potencies (e.g., IC50, EC50 values). This correlation would reveal which physicochemical properties are favorable or detrimental to the desired biological effect, guiding future structural modifications. For example, a negative correlation between TPSA and activity might suggest that a less polar surface is beneficial for activity.

Impact of Functional Group Modifications on Activity and Selectivity

Functional group modifications are a primary strategy in SAR studies to systematically explore how changes in chemical structure impact a compound's biological activity and selectivity. By altering specific functional groups on the this compound scaffold, researchers could investigate:

Changes in Potency: Introducing or removing functional groups (e.g., hydroxyls, carbonyls, alkyl chains) can significantly alter the compound's ability to bind to its target, leading to increased or decreased potency. For example, the presence and position of hydroxyl groups can be critical for antioxidant activity.

Modulation of Selectivity: Modifications can enhance the compound's affinity for a specific biological target while reducing its interaction with off-targets, thereby improving selectivity and reducing potential side effects.

Alterations in ADME Properties: Functional group changes can impact physicochemical properties like lipophilicity and polarity, consequently affecting absorption, distribution, metabolism, and excretion. For instance, increasing the number of polar groups might improve solubility but reduce membrane permeability.

Stereochemical Effects: The spatial arrangement of functional groups (stereochemistry) can profoundly influence biological activity, as receptors often exhibit high stereoselectivity.

If derivatives of this compound were synthesized and tested, the SAR analysis would involve comparing the biological activities of these derivatives to the parent compound. This would allow for the identification of "hot spots" on the molecule where modifications lead to enhanced activity, and "cold spots" where changes are detrimental. For example, studies on other natural products have shown that electron-donating groups or specific substitutions on aromatic rings can increase potency.

Future Perspectives in Tamarixone Research

Advances in Sustainable Sourcing and Biotechnological Production

The sustainable sourcing of Tamarixone is a critical future perspective, given that its primary natural source is the Tamarix genus. Tamarix chinensis, for instance, is noted for its high this compound content in bark and twigs, and has been traditionally exploited for various uses, leading to concerns about dwindling populations in some regions . Future efforts will likely focus on optimizing cultivation practices for Tamarix species to ensure a consistent and environmentally responsible supply of this compound. This could involve exploring genetic diversity within Tamarix populations to identify high-yielding chemotypes, as genetic variation has been observed among Tamarix chinensis populations .

Beyond traditional cultivation, biotechnological production represents a significant avenue for sustainable sourcing. This includes approaches such as plant cell culture, which could offer a controlled environment for this compound biosynthesis, reducing reliance on wild harvesting and mitigating environmental impact. While direct biotechnological production of this compound has not been widely reported, the broader trend in natural product research points towards utilizing synthetic biology and fermentation for complex compound synthesis, as seen in the beauty industry's shift towards renewable raw materials and biotech approaches . Such strategies could involve identifying and transferring the biosynthetic pathways of this compound into microbial hosts (e.g., yeast or bacteria) for scalable and efficient production, minimizing the ecological footprint associated with plant-based extraction.

Exploration of Uncharted Biosynthetic Enzymes and Genetic Clusters

A key future direction for this compound research involves unraveling its complete biosynthetic pathway and identifying the enzymes and genetic clusters responsible for its formation. This compound is a terpenoid, a class of compounds characterized by their isoprene (B109036) structures . The biosynthesis of terpenoids typically involves complex enzymatic reactions. Research into other natural products highlights the importance of prenyltransferases, flavin-dependent monooxygenases, terpene cyclases, and P450 monooxygenases in biosynthetic pathways .

The identification of "uncharted" biosynthetic enzymes and their corresponding genetic clusters will be crucial. This can be achieved through advanced genomic mining techniques, comparative genomics, and functional genetics, which have proven effective in discovering novel biosynthetic gene clusters for other antimicrobial natural products . By sequencing the genomes of high-yielding Tamarix species and comparing them with those that produce less this compound, researchers can pinpoint specific gene clusters. Subsequent functional characterization of these genes, potentially through gene knockout or overexpression studies in model systems, would confirm their role in this compound biosynthesis. This deeper understanding of the genetic machinery would not only facilitate biotechnological production but also enable metabolic engineering approaches to enhance this compound yields or create novel analogs.

Rational Design of Next-Generation this compound-Based Chemical Entities

The structural complexity of this compound, as a triterpenoid (B12794562), provides a scaffold for the rational design of novel chemical entities with enhanced biological activities or improved pharmacokinetic properties . While Tamarix species are known to contain triterpenoids with diverse biological actions, including antitumor, antimicrobial, antiviral, and immunopotentiating effects, specific structure-activity relationship (SAR) studies for this compound itself are limited .

Future research will likely employ medicinal chemistry principles to design and synthesize this compound derivatives. This involves systematically modifying different parts of the this compound molecule to understand how structural changes impact its biological activity. Computational chemistry tools, such as molecular docking and dynamics simulations, can be used to predict how this compound and its analogs interact with potential biological targets, guiding the synthesis of more potent and selective compounds . For instance, if this compound's "cold-curing" property is linked to anti-inflammatory activity, rational design could focus on optimizing this specific effect. The goal is to develop "next-generation" this compound-based compounds that overcome limitations of the natural product, such as potency, selectivity, or bioavailability, paving the way for new therapeutic agents.

Deeper Elucidation of Complex Biological Mechanisms and Target Interactions

Despite the traditional uses of Tamarix species for various ailments, the precise biological mechanisms and molecular targets of this compound remain largely unelucidated . Future research needs to move beyond observational studies to detailed investigations of how this compound exerts its effects at a cellular and molecular level.

This involves a multi-pronged approach, including in vitro and in vivo studies, to identify specific protein targets, enzymes, or signaling pathways that this compound modulates. Techniques such as affinity chromatography, target deconvolution, and high-throughput screening can be employed to identify direct binding partners. For example, if this compound contributes to the "cold-curing" effect, researchers might investigate its impact on inflammatory pathways or immune cell function . Understanding these complex biological mechanisms and target interactions is crucial for validating its traditional uses and for developing this compound or its derivatives into modern pharmaceuticals. This deeper understanding will also inform the rational design efforts mentioned in Section 8.3.

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of integrated 'omics' technologies, such as metabolomics, proteomics, and transcriptomics, offers a holistic view of the biological systems influenced by this compound and its production. These technologies can provide comprehensive data sets that reveal subtle changes at the molecular level, which are otherwise undetectable by conventional methods.

Metabolomics: This involves the large-scale study of small molecules (metabolites) within a biological system. In this compound research, metabolomics can be used to understand how environmental factors (e.g., stress, nutrient availability) influence this compound production in Tamarix plants. It can also reveal the metabolic changes induced in biological systems (e.g., human cells or animal models) upon exposure to this compound, providing insights into its mechanism of action and potential biomarkers of its activity . Metabolomics has already been applied to Tamarix ramosissima to study its response to NaCl stress, identifying numerous metabolites .

Proteomics: This focuses on the large-scale study of proteins. Proteomics can identify proteins whose expression levels or modifications are altered in response to this compound treatment, offering clues about its protein targets and the cellular pathways it affects . Conversely, studying the proteome of Tamarix plants under different conditions could reveal enzymes involved in this compound biosynthesis.

Transcriptomics: This involves the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns. Transcriptomic analysis of Tamarix species has already been used to study responses to water deficit and salt stress, identifying differentially expressed genes . Applying transcriptomics specifically to this compound research could identify genes upregulated or downregulated during this compound biosynthesis or in response to its biological effects, providing genetic insights into its production and mode of action.

By integrating data from these 'omics' approaches, researchers can construct comprehensive networks of interactions, linking genes, proteins, and metabolites to this compound's biosynthesis and biological activities. This systems-level understanding will accelerate the discovery of new this compound-related compounds and their therapeutic applications.

Q & A

Q. What methodologies are recommended for isolating and characterizing Tamarixone from natural sources?

this compound isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) and spectroscopic characterization (NMR, MS). Researchers should ensure purity by cross-referencing spectral data with literature and confirming compound identity via X-ray crystallography if possible. Experimental protocols must detail solvent systems, retention factors, and calibration standards to ensure reproducibility . For novel analogs, include comparative analysis with known derivatives to validate structural assignments .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, receptor binding) using validated cell lines or purified proteins. Include positive and negative controls (e.g., IC50/EC50 values for reference compounds) and replicate experiments to assess variability. Statistical methods (e.g., ANOVA, dose-response curves) must be predefined to minimize bias. Detailed protocols for cell culture conditions, compound solubility, and assay validation are critical .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Use retrosynthetic analysis to identify key functional groups, then employ modular synthetic routes (e.g., Suzuki coupling, click chemistry) for diversification. Characterize intermediates rigorously (e.g., HPLC purity >95%, HRMS) and document reaction yields, stereochemistry, and scalability. SAR studies should correlate structural modifications with bioactivity shifts, emphasizing thermodynamic (e.g., solubility, logP) and kinetic (e.g., metabolic stability) properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify variables such as assay conditions (e.g., pH, temperature), cell line heterogeneity, or batch-to-batch compound variability. Validate conflicting results via orthogonal assays (e.g., in vivo models vs. in vitro screens) and apply multivariate statistical tools to isolate confounding factors. Peer-reviewed replication studies are essential to confirm findings .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Combine omics approaches (transcriptomics, proteomics) with computational modeling (molecular docking, MD simulations) to identify putative targets. Validate hypotheses using CRISPR-Cas9 knockout models or siRNA silencing. For membrane permeability studies, use techniques like surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics .

Q. How should researchers address challenges in optimizing this compound’s pharmacokinetic profile?

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to guide structural modifications. Test analogs for metabolic stability (e.g., liver microsome assays), plasma protein binding, and bioavailability (e.g., Caco-2 permeability). Use in silico ADMET predictors to prioritize candidates for in vivo testing .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing high-throughput screening data on this compound analogs?

Apply false discovery rate (FDR) correction to mitigate Type I errors in large datasets. Use clustering algorithms (e.g., PCA, hierarchical clustering) to group analogs by bioactivity patterns. For dose-response relationships, nonlinear regression models (e.g., Hill equation) are preferred over linear approximations .

Q. How can researchers ensure reproducibility in this compound-related studies?

Adhere to FAIR data principles: publish raw datasets, spectral files, and experimental protocols in open-access repositories. Use standardized reporting formats (e.g., MIAME for microarray data) and document instrument calibration details. Collaborative inter-laboratory validation studies are encouraged to confirm key findings .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and sample size justification. Obtain institutional animal care committee approval and report humane endpoints explicitly. For translational studies, prioritize alternatives like organoids or zebrafish models where feasible .

Data Presentation and Publication

Q. How should researchers present conflicting spectral data for this compound in supplementary materials?

Include annotated spectra (NMR, MS) with peak assignments and comparisons to reference compounds. Use tables to summarize chemical shifts, coupling constants, and purity metrics. For ambiguous results, provide alternative interpretations and justify the most plausible structure based on cumulative evidence .

Q. What are the key elements of a robust discussion section for this compound research papers?

Link findings to broader hypotheses (e.g., ecological roles in host plants, therapeutic potential) while acknowledging limitations (e.g., assay sensitivity, model relevance). Contrast results with prior studies, highlighting methodological differences that may explain disparities. Propose testable follow-up experiments to address unresolved questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.